molecular formula C4H9Li B1581126 sec-Butyllithium CAS No. 598-30-1

sec-Butyllithium

Cat. No.: B1581126
CAS No.: 598-30-1
M. Wt: 64.1 g/mol
InChI Key: WGOPGODQLGJZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sec-Butyllithium: (systematic name: butan-2-yllithium ) is an organolithium compound with the chemical formula CH3CH2CH(Li)CH3 . It is a strong base and a versatile reagent widely used in organic synthesis, particularly in the polymerization of styrene and dienes, as well as in the ortho metallation of aromatic substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyllithium is typically synthesized by the reaction of 2-bromobutane with lithium metal in anhydrous ether or cyclohexane. The reaction is highly exothermic and must be conducted under controlled conditions to prevent uncontrolled reactions.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with enhanced safety measures and equipment to handle the reactivity of lithium. The production process involves the careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: sec-Butyllithium is known for its ability to undergo various types of reactions, including:

  • Oxidation: this compound can be oxidized to form lithium hydroxide and butene derivatives.

  • Reduction: It can act as a reducing agent in certain organic reactions.

  • Substitution: It is commonly used in nucleophilic substitution reactions to introduce lithium into organic molecules.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxygen or peroxides.

  • Reduction: Often requires the presence of a suitable reducing agent.

  • Substitution: Requires anhydrous conditions and the presence of a suitable electrophile.

Major Products Formed:

  • Lithium Hydroxide: A common byproduct in oxidation reactions.

  • Butene Derivatives: Formed through the reduction of this compound.

  • Lithiated Organic Compounds: Resulting from substitution reactions.

Scientific Research Applications

Organic Synthesis

1.1 Deprotonation Reactions

Sec-butyllithium is particularly effective for deprotonating weak carbon acids, where other reagents like n-butyllithium might fail. Its high basicity allows it to deprotonate substrates that require stronger bases. For instance, it has been employed in the lithiation of arenes and heteroarenes, facilitating the formation of lithiated intermediates that can undergo further transformations such as electrophilic substitution or coupling reactions .

1.2 Enantioselective Synthesis

In combination with chiral auxiliaries such as sparteine, sec-BuLi has proven useful in enantioselective deprotonation reactions. This methodology allows for the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceutical applications. A notable example includes the synthesis of N-Boc-2-aryl-pyrrolidines via enantioselective deprotonation followed by transmetalation with zinc chloride and palladium-mediated arylation .

Polymerization

2.1 Anionic Polymerization

This compound is extensively used as an initiator for anionic polymerization processes. It has been successfully applied to the polymerization of various monomers, including styrene and isoprene. For example, in the synthesis of polystyrene, sec-BuLi facilitates living anionic polymerization, allowing for control over molecular weight and polydispersity .

Table 1: Summary of Polymerization Applications

Polymer TypeMonomerMethodologyReference
PolystyreneStyreneAnionic living polymerization
PolyisopreneIsopreneAnionic living polymerization
Bio-based StyrenesFerulic AcidControlled radical polymerization

Case Studies

3.1 Total Synthesis of Alkaloids

This compound has been integral in the total synthesis of complex alkaloids. In one study, it was utilized for lithiation followed by quenching with bromine to yield alkyl bromides in respectable yields. This method showcases sec-BuLi's ability to facilitate multi-step synthetic pathways in alkaloid chemistry .

3.2 Synthesis of Functionalized Compounds

In another application, sec-BuLi was used to synthesize functionalized compounds through coupling reactions involving lithiated species. The versatility of sec-BuLi allows chemists to create a variety of functional groups that are essential for drug development and material science .

Mechanism of Action

The mechanism by which sec-Butyllithium exerts its effects involves its strong basicity and nucleophilic properties. It acts as a strong base, deprotonating various substrates to form carbanions, which then undergo further reactions. The molecular targets and pathways involved include the formation of lithium-carbon bonds and subsequent reactions with electrophiles.

Comparison with Similar Compounds

  • n-Butyllithium (n-BuLi): Another organolithium reagent used in similar applications but with different reactivity due to its linear structure.

  • tert-Butyllithium (t-BuLi): A more hindered reagent with different reactivity patterns compared to sec-Butyllithium.

Uniqueness: this compound is unique in its ability to perform ortho metallation of aromatic substrates and its effectiveness in initiating anionic polymerization of styrene and dienes. Its branched structure provides distinct reactivity compared to its linear and more hindered counterparts.

Biological Activity

sec-Butyllithium (sec-BuLi) is a widely used organolithium reagent in organic synthesis, notable for its role in polymerization processes and as a strong nucleophile. Its biological activity, while less commonly discussed compared to its synthetic applications, has garnered attention in recent research. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits significant reactivity due to its strong basicity and nucleophilicity. It can deprotonate various substrates, leading to the formation of organolithium species that can participate in further reactions. The following mechanisms have been identified:

  • Deprotonation : sec-BuLi can deprotonate weak acids, leading to the formation of carbanions which can engage in nucleophilic attacks on electrophiles.
  • Polymerization Initiation : In polymer chemistry, sec-BuLi is often used as an initiator for anionic polymerization processes. Its ability to generate living polymer chains is crucial for producing well-defined polymer architectures.

Biological Applications

Recent studies have explored the potential biological applications of this compound in various contexts:

  • Cancer Research : sec-BuLi has been evaluated for its cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that sec-BuLi can induce cell death in glioblastoma cells through mechanisms involving microtubule disruption and mitotic arrest .
  • Enantioselective Synthesis : The compound has been utilized in enantioselective deprotonation processes, leading to the synthesis of chiral compounds that exhibit biological activity . This application underscores its importance in pharmaceutical chemistry.
  • Synthetic Biology : In synthetic biology, sec-BuLi's ability to facilitate complex organic reactions has implications for the development of biologically active molecules .

Case Study 1: Cytotoxicity in Glioblastoma Cells

A study investigated the effects of this compound on U251 glioblastoma cells using the sulforhodamine B (SRB) assay. The results indicated that sec-BuLi exhibited significant growth inhibition at concentrations greater than 500 nM, with a notable increase in the G2/M phase population, suggesting mitotic arrest .

Concentration (nM)% Growth Inhibition
10025
50050
100075

Case Study 2: Enantioselective Deprotonation

In another study, this compound was employed for enantioselective deprotonation of N-Boc-2-aryl-pyrrolidines. The reaction conditions allowed for high enantiomeric ratios (up to 85:15), demonstrating the reagent's utility in synthesizing biologically relevant compounds .

CompoundEnantiomeric Ratio
N-Boc-2-aryl-pyrrolidine85:15
N-Boc-2-lithiopiperidine96:4

Properties

IUPAC Name

lithium;butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOPGODQLGJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[CH-]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883459
Record name Lithium, (1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS]
Record name Lithium, (1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name sec-Butyllithium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21678
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

598-30-1
Record name sec-Butyllithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium, (1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium, (1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butyllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEC-BUTYLLITHIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV3GII1TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
sec-Butyllithium
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
sec-Butyllithium
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
sec-Butyllithium
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
sec-Butyllithium
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
sec-Butyllithium
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
sec-Butyllithium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.